1-Methyl-4-oxo-L-proline methyl ester
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Overview
Description
1-Methyl-4-oxo-L-proline methyl ester is an organic compound with the molecular formula C7H11NO3. It is a derivative of L-proline, a naturally occurring amino acid. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-oxo-L-proline methyl ester can be synthesized through several methods. One common approach involves the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester using Dess-Martin periodinane. The reaction is typically carried out in dichloromethane at room temperature for several hours, followed by quenching with sodium thiosulfate and purification through column chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-oxo-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-4-oxo-L-proline methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-oxo-L-proline methyl ester: A similar compound with a tert-butoxycarbonyl protecting group.
L-Proline methyl ester: A simpler ester derivative of L-proline.
4-Hydroxy-L-proline methyl ester: A hydroxylated derivative of L-proline.
Uniqueness
1-Methyl-4-oxo-L-proline methyl ester is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methyl and oxo groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
945663-53-6 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
DECNUNOWRHMBDX-LURJTMIESA-N |
Isomeric SMILES |
CN1CC(=O)C[C@H]1C(=O)OC |
Canonical SMILES |
CN1CC(=O)CC1C(=O)OC |
Origin of Product |
United States |
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